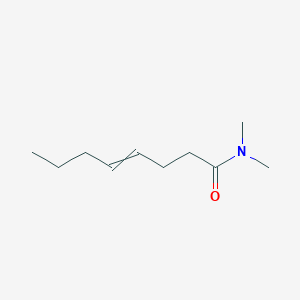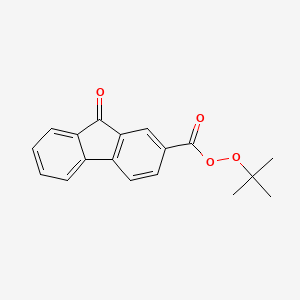
Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate: is a chemical compound with a complex structure that includes a fluorene backbone, a tert-butyl group, and a carboperoxoate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate typically involves the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboperoxoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of esters, amides, or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a probe to study oxidative stress and its effects on cellular processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate involves the generation of reactive oxygen species (ROS) through the decomposition of the carboperoxoate group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications and potential biological effects.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 9-oxo-9H-fluorene-4-carboxylate
- Tert-butyl 9-oxo-9H-fluorene-2-carboxylate
- Tert-butyl 9-oxo-9H-fluorene-3-carboxylate
Uniqueness: Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate is unique due to the presence of the carboperoxoate group, which imparts distinct chemical reactivity and potential applications in oxidative stress research. The position of the carboperoxoate group on the fluorene backbone also influences its chemical behavior and interactions with other molecules.
Eigenschaften
CAS-Nummer |
94630-66-7 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
tert-butyl 9-oxofluorene-2-carboperoxoate |
InChI |
InChI=1S/C18H16O4/c1-18(2,3)22-21-17(20)11-8-9-13-12-6-4-5-7-14(12)16(19)15(13)10-11/h4-10H,1-3H3 |
InChI-Schlüssel |
MGQWBZUGSZVOOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
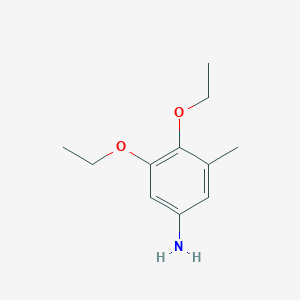
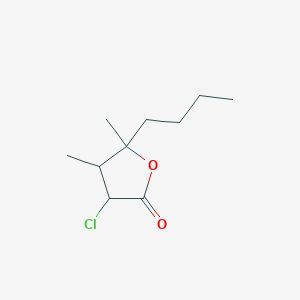
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
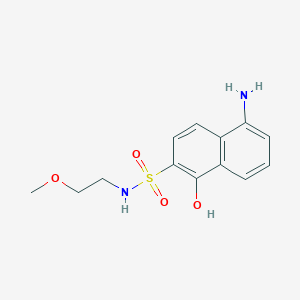
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)
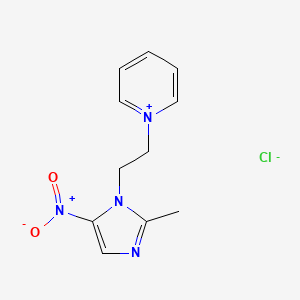
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
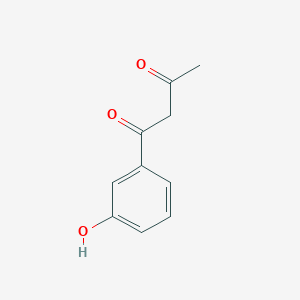
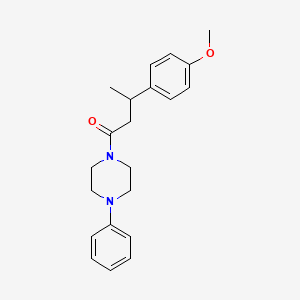

![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
